molecular formula C13H19ClN4O B14791048 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B14791048
M. Wt: 282.77 g/mol
InChI Key: GTEHFVPWXXDQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a chloropyridazine moiety, a cyclopropyl group, and a methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the chloropyridazine intermediate. This intermediate is then reacted with appropriate reagents to introduce the cyclopropyl and methylbutanamide groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19ClN4O

Molecular Weight

282.77 g/mol

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C13H19ClN4O/c1-8(2)12(15)13(19)18(10-4-5-10)7-9-3-6-11(14)17-16-9/h3,6,8,10,12H,4-5,7,15H2,1-2H3

InChI Key

GTEHFVPWXXDQQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=NN=C(C=C1)Cl)C2CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.